4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrido[2,3-e][1,2,4]thiadiazine core with a methylsulfonylphenyl substituent. The presence of the sulfonyl group and the thiadiazine ring imparts distinct chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a sulfonamide derivative, under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired thiadiazine ring, followed by purification using techniques like recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring and the thiadiazine core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications :
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of various enzymes, including kinases and proteases, making it a candidate for drug development.
Biological Studies: It has been used in studies investigating its effects on cellular pathways and its potential as an anticancer agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways . The compound can bind to enzyme active sites, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to reduced cancer cell growth.
Comparison with Similar Compounds
4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine: Lacks the 1,1-dioxide group, which may affect its chemical and biological properties.
This compound Derivatives: Variations in the substituents on the aromatic ring or the thiadiazine core can lead to differences in activity and selectivity.
The uniqueness of this compound lies in its specific structural features and the presence of the methylsulfonyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N3O4S2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C13H11N3O4S2/c1-21(17,18)11-6-4-10(5-7-11)16-9-15-22(19,20)12-3-2-8-14-13(12)16/h2-9H,1H3 |
InChI Key |
XQPRPFUDDQCELC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=NS(=O)(=O)C3=C2N=CC=C3 |
Origin of Product |
United States |
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